molecular formula C18H19ClN2O3S B15038356 Butyl {[4-(3-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Butyl {[4-(3-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B15038356
M. Wt: 378.9 g/mol
InChI Key: LLINNVFGSWNVID-UHFFFAOYSA-N
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Description

BUTYL 2-{[4-(3-CHLOROPHENYL)-3-CYANO-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound with a unique structure that includes a chlorophenyl group, a cyano group, and a tetrahydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 2-{[4-(3-CHLOROPHENYL)-3-CYANO-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactionsThe final step involves the esterification of the resulting intermediate with butyl acetate under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

BUTYL 2-{[4-(3-CHLOROPHENYL)-3-CYANO-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Chemistry

In chemistry, BUTYL 2-{[4-(3-CHLOROPHENYL)-3-CYANO-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting specific biological pathways. Research is ongoing to explore its efficacy and safety in various biological systems .

Industry

In industry, BUTYL 2-{[4-(3-CHLOROPHENYL)-3-CYANO-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE can be used in the production of materials with specific properties. Its chemical reactivity allows for the modification of polymers and other materials to enhance their performance in various applications .

Mechanism of Action

The mechanism of action of BUTYL 2-{[4-(3-CHLOROPHENYL)-3-CYANO-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydropyridinone derivatives and chlorophenyl-containing molecules. Examples include:

Uniqueness

The uniqueness of BUTYL 2-{[4-(3-CHLOROPHENYL)-3-CYANO-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use .

Properties

Molecular Formula

C18H19ClN2O3S

Molecular Weight

378.9 g/mol

IUPAC Name

butyl 2-[[4-(3-chlorophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate

InChI

InChI=1S/C18H19ClN2O3S/c1-2-3-7-24-17(23)11-25-18-15(10-20)14(9-16(22)21-18)12-5-4-6-13(19)8-12/h4-6,8,14H,2-3,7,9,11H2,1H3,(H,21,22)

InChI Key

LLINNVFGSWNVID-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC(=CC=C2)Cl)C#N

Origin of Product

United States

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